molecular formula C20H23FN2O4S B6571214 2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 946351-47-9

2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No.: B6571214
CAS No.: 946351-47-9
M. Wt: 406.5 g/mol
InChI Key: RAWIJNCLROEGJH-UHFFFAOYSA-N
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Description

The compound 2-(2-fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide features a tetrahydroquinoline core substituted at the 1-position with a propane-1-sulfonyl group and at the 7-position with an acetamide-linked 2-fluorophenoxy moiety. This structure combines electron-withdrawing (fluorine, sulfonyl) and aromatic (phenoxy, tetrahydroquinoline) components, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-2-12-28(25,26)23-11-5-6-15-9-10-16(13-18(15)23)22-20(24)14-27-19-8-4-3-7-17(19)21/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWIJNCLROEGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations in the Acetamide Moiety

N-[1-(Propane-1-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]-2-(Thiophen-2-yl)Acetamide
  • Structure: Replaces the 2-fluorophenoxy group with a thiophen-2-yl ring.
  • Molecular Formula : C₂₃H₂₄N₂O₃S₂.
  • Molecular Weight : 440.58 g/mol.
  • Fluorophenoxy offers stronger electron-withdrawing effects, which may improve metabolic stability compared to thiophene .
2-(3-Methoxyphenoxy)-N-[1-(Propane-1-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Acetamide (BF22084)
  • Structure: Substitutes 2-fluorophenoxy with 3-methoxyphenoxy and shifts the tetrahydroquinoline substitution to position 4.
  • Molecular Formula : C₂₁H₂₆N₂O₅S.
  • Molecular Weight : 418.51 g/mol.
  • Key Differences :
    • Methoxy group is electron-donating, reducing oxidative metabolism resistance.
    • Positional isomerism (6- vs. 7-substitution) may alter steric interactions with target proteins .

Core Structure Modifications

Substituted Tetrahydroisoquinolines (Perr et al.)
  • Example Compound: N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide.
  • Key Differences: Tetrahydroisoquinoline core (vs. Piperidinyl ethoxy substituent may enhance CNS penetration but reduce selectivity due to bulkier groups .
N-((1-(1-Benzhydrylazetidin-3-yl)-1,2,3,4-Tetrahydroquinolin-2-yl)Methyl)Acetamide (5j)
  • Structure : Incorporates a benzhydryl-azetidine group instead of propane sulfonyl.
  • Key Differences :
    • Benzhydryl introduces significant hydrophobicity, which may improve membrane permeability but increase off-target risks.
    • Azetidine’s smaller ring size vs. propane sulfonyl alters steric and electronic profiles .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
2-(2-Fluorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide C₂₀H₂₂FN₂O₄S 405.47 2-fluorophenoxy, propane-1-sulfonyl Tetrahydroquinoline
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(thiophen-2-yl)acetamide C₂₃H₂₄N₂O₃S₂ 440.58 Thiophen-2-yl, propane-1-sulfonyl Tetrahydroquinoline
BF22084 C₂₁H₂₆N₂O₅S 418.51 3-methoxyphenoxy, propane-1-sulfonyl Tetrahydroquinoline
Compound 20 (Perr et al.) C₃₄H₄₁N₃O₆ 612.71 Piperidinyl ethoxy, dimethoxyphenyl Tetrahydroisoquinoline
5j C₂₈H₃₄N₄O 458.60 Benzhydryl-azetidine Tetrahydroquinoline

Functional Implications of Structural Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenoxy group in the target compound likely enhances metabolic stability compared to methoxy or thiophene substituents, which are more prone to oxidative metabolism .
  • Positional Isomerism: Substitution at the 7-position (target compound) vs. 6-position (BF22084) may influence binding pocket compatibility in receptor targets, as seen in other tetrahydroquinoline-based drugs .
  • Sulfonyl vs. Bulky Substituents : The propane-1-sulfonyl group balances hydrophilicity and steric demand, whereas benzhydryl-azetidine (5j) or piperidinyl ethoxy (Perr et al.) groups may compromise selectivity due to increased bulk .

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